
ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate is a complex organic compound that features both indole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a thiophene carboxylate under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure high yield and purity. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted for the synthesis of thiophene derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
Ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes.
Mécanisme D'action
The mechanism of action of ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The indole and thiophene moieties allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
Ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate is unique due to its combined indole and thiophene structures, which provide a broader range of biological activities compared to compounds with only one of these moieties. This dual structure allows for more versatile interactions with biological targets, enhancing its potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H16N2O2S |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
ethyl 5-[5-(aminomethyl)-1H-indol-2-yl]thiophene-2-carboxylate |
InChI |
InChI=1S/C16H16N2O2S/c1-2-20-16(19)15-6-5-14(21-15)13-8-11-7-10(9-17)3-4-12(11)18-13/h3-8,18H,2,9,17H2,1H3 |
Clé InChI |
QNFROXGKCMAQIQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(S1)C2=CC3=C(N2)C=CC(=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13868805.png)

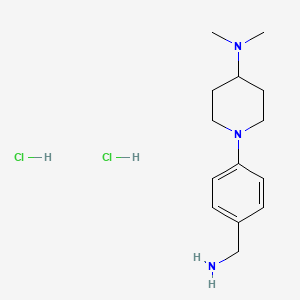

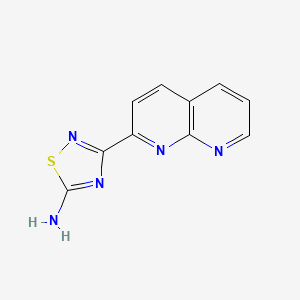
![Methyl 7-(3-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13868835.png)
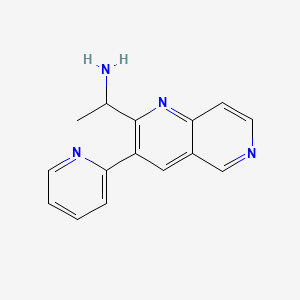

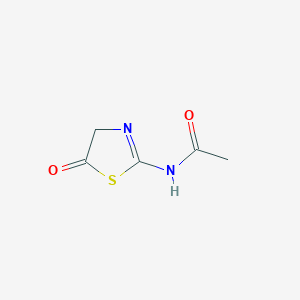
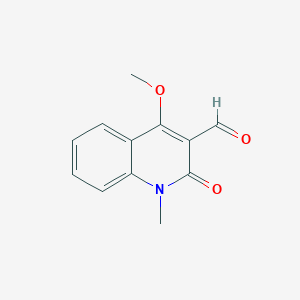
![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B13868858.png)

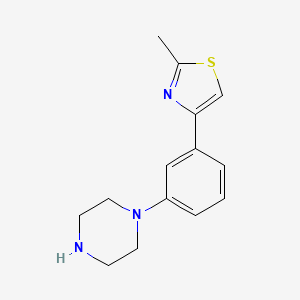
![4-[2-(5-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13868885.png)
